

Application Notes and Protocols for the Synthesis of 5-Aminothiazole-4-carboxamide

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Compound of Interest

Compound Name: 5-Aminothiazole-4-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **5-aminothiazole-4-carboxamide**, a valuable building block in medicinal chemistry and drug development. The protocol is based on established chemical literature and provides a clear, step-by-step guide for laboratory synthesis.

Introduction

5-Aminothiazole-4-carboxamide is a heterocyclic compound of significant interest in the pharmaceutical industry due to its presence in various biologically active molecules. Its derivatives have been explored for a range of therapeutic applications. The synthesis protocol outlined below describes a reliable method for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **5-aminothiazole-4-carboxamide**.

Parameter	Value	Reference
Starting Material	5-Aminothiazole-4-carboxylic acid ethyl ester	[1]
Reagent	Ammonia in Methanol	[1]
Reaction Temperature	120 °C	[1]
Reported Yield	85%	[1]
Product Molecular Formula	C ₄ H ₅ N ₃ OS	
Product Molecular Weight	143.17 g/mol	

Experimental Protocol

This protocol details the synthesis of **5-aminothiazole-4-carboxamide** from 5-aminothiazole-4-carboxylic acid ethyl ester via ammonolysis.

Materials:

- 5-Aminothiazole-4-carboxylic acid ethyl ester
- Saturated solution of ammonia in methanol
- Methanol
- Deionized water
- Activated carbon (optional)
- Standard laboratory glassware
- High-pressure reaction vessel (e.g., autoclave or sealed tube)
- Magnetic stirrer with heating capabilities
- Rotary evaporator

- Filtration apparatus (e.g., Büchner funnel)
- Melting point apparatus
- Instrumentation for product characterization (e.g., NMR, IR, Mass Spectrometry)

Procedure:

- Reaction Setup:
 - In a high-pressure reaction vessel, dissolve a known quantity of 5-aminothiazole-4-carboxylic acid ethyl ester in a saturated solution of ammonia in methanol. The ratio of ester to the ammonia solution should be sufficient to ensure an excess of ammonia. A typical concentration would be in the range of 1 g of ester per 10-20 mL of the methanolic ammonia solution.
 - Seal the reaction vessel securely according to the manufacturer's instructions.
- Reaction:
 - Place the sealed vessel in a heating mantle or an oil bath on a magnetic stirrer.
 - Heat the reaction mixture to 120 °C with continuous stirring.[1]
 - Maintain the reaction at this temperature for a period of 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if a sample can be safely withdrawn.
- Work-up:
 - After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel has completely cooled and any internal pressure has been safely released before opening.
 - Transfer the reaction mixture to a round-bottom flask.
 - Remove the excess methanol and ammonia using a rotary evaporator under reduced pressure.

- Purification:
 - The crude product will likely be a solid. Recrystallization is a suitable method for purification.
 - Dissolve the crude solid in a minimal amount of hot methanol or a mixture of methanol and water.
 - If the solution has a noticeable color, a small amount of activated carbon can be added, and the solution can be heated for a short period before being filtered hot to remove the carbon.
 - Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
 - Collect the purified crystals by filtration using a Büchner funnel.
 - Wash the crystals with a small amount of cold methanol.
 - Dry the purified **5-aminothiazole-4-carboxamide** under vacuum.
- Characterization:
 - Determine the melting point of the dried product.
 - Confirm the identity and purity of the compound using appropriate analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.
 - Calculate the percentage yield of the final product.

Visualizations

Diagram 1: Synthesis Pathway

+ NH₃ in Methanol 120 °C

5-Aminothiazole-4-carboxylic acid ethyl ester

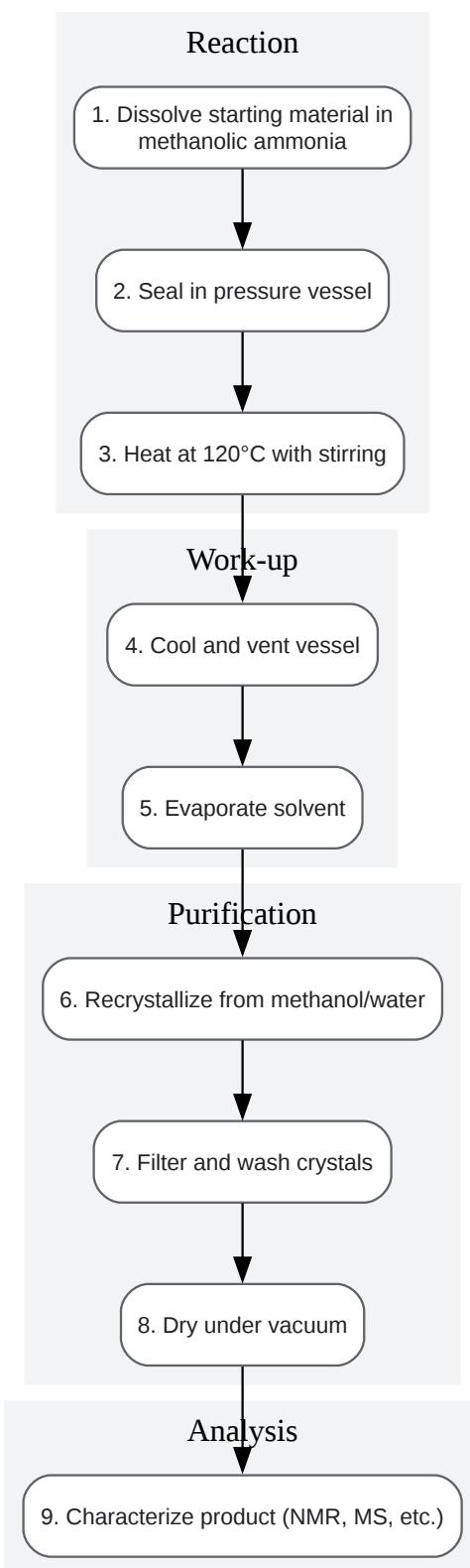
Ammonolysis

5-Aminothiazole-4-carboxamide

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Caption: Chemical reaction for the synthesis of **5-Aminothiazole-4-carboxamide**.

Diagram 2: Experimental Workflow

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Caption: Step-by-step workflow for the synthesis and purification process.

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References

- 1. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
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